Cas no 918538-05-3 (2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine)

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine structure
918538-05-3 structure
Product name:2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine
CAS No:918538-05-3
MF:C6H3Cl2N3
MW:188.014118432999
MDL:MFCD11044885
CID:69510
PubChem ID:15950315

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine Chemical and Physical Properties

Names and Identifiers

    • 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine
    • 2,4-Dichloropyrrolo[1,2-f][1,2,4]triazine
    • 2,4-Dichloro-pyrrolo[2,1-f][1,2,4]triazine
    • PYRROLO[2,1-F][1,2,4]TRIAZINE, 2,4-DICHLORO-
    • 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine (ACI)
    • 918538-05-3
    • GS-4057
    • DTXSID10580282
    • BSZGZNRUUJXKKQ-UHFFFAOYSA-N
    • AKOS006307849
    • EN300-298917
    • MFCD11044885
    • 2 pound not4-Dichloropyrrolo[2 pound not1-f][1 pound not2 pound not4]triazine
    • Z1198307641
    • SCHEMBL10258881
    • AC-24385
    • SY007058
    • J-507190
    • CS-D0127
    • BCP13924
    • PB32920
    • MDL: MFCD11044885
    • Inchi: 1S/C6H3Cl2N3/c7-5-4-2-1-3-11(4)10-6(8)9-5/h1-3H
    • InChI Key: BSZGZNRUUJXKKQ-UHFFFAOYSA-N
    • SMILES: ClC1=NN2C(=CC=C2)C(Cl)=N1

Computed Properties

  • Exact Mass: 186.970403g/mol
  • Surface Charge: 0
  • XLogP3: 2.3
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 0
  • Monoisotopic Mass: 186.970403g/mol
  • Monoisotopic Mass: 186.970403g/mol
  • Topological Polar Surface Area: 30.2Ų
  • Heavy Atom Count: 11
  • Complexity: 155
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • Density: 1.69
  • PSA: 30.19000
  • LogP: 2.03610

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine Security Information

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RG827-5g
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine
918538-05-3 95+%
5g
2885.0CNY 2021-07-12
abcr
AB284726-1 g
2,4-Dichloro-pyrrolo[2,1-f][1,2,4]triazine, 97%; .
918538-05-3 97%
1g
€158.40 2023-05-20
Enamine
EN300-298917-10.0g
2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
918538-05-3 95.0%
10.0g
$584.0 2025-03-19
eNovation Chemicals LLC
D495391-25G
2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
918538-05-3 97%
25g
$1520 2024-05-23
Ambeed
A218688-10g
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine
918538-05-3 95%
10g
$433.0 2025-02-21
abcr
AB284726-1g
2,4-Dichloro-pyrrolo[2,1-f][1,2,4]triazine, 97%; .
918538-05-3 97%
1g
€128.10 2024-06-12
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB17652-0.1g
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine
918538-05-3 97%
0.1g
164.00 2021-07-09
AstaTech
61317-0.5/G
2,4-DICHLORO-PYRROLO[2,1-F][1,2,4]TRIAZINE
918538-05-3 97%
0.5g
$90 2023-09-16
abcr
AB284726-5 g
2,4-Dichloro-pyrrolo[2,1-f][1,2,4]triazine, 97%; .
918538-05-3 97%
5g
€384.60 2023-05-20
eNovation Chemicals LLC
K08845-1g
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine
918538-05-3 97%
1g
$200 2024-06-05

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Phosphorus oxychloride ;  120 °C
Reference
Pyrrolo-[2,1-f] [1,2,4] triazine nuclear parent compound useful in treatment of arthritis or leukemia and its preparation
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  10 min, 150 °C
Reference
Preparation of 2-(arylamino)pyrrolo[1,2-f][1,2,4]triazine compounds as HIV reverse transcriptase inhibitors for the treatment of HIV infection
, China, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Phosphorus oxychloride Solvents: Toluene ;  20 h, 120 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  15 min, cooled
Reference
Mechanistic target of rapamycin signaling pathway inhibitors, therapeutic applications, and preparation
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Phosphorus oxychloride Solvents: Toluene ;  24 h, 125 °C
Reference
Preparation of intermediates of pyrrolotriazine derivatives
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Phosphorus oxychloride Solvents: Toluene ;  24 h, 125 °C; 125 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, cooled
Reference
Pyrrolotriazines as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ,  Phosphorus pentachloride
Reference
2,4-Diaminopyrimidine bicycles for treating cancer
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Phosphorus oxychloride Solvents: Toluene ;  24 h, 125 °C
Reference
Preparation of heteroaryl derivatives for use in the treatment of JAK-mediated disease
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Phosphorus oxychloride ;  24 h, 120 °C; 120 °C → rt
1.2 Solvents: Water ;  cooled; 30 min, cooled
Reference
Design, synthesis, and evaluation of pyrrolo[2,1-f][1,2,4]triazine derivatives as novel hedgehog signaling pathway inhibitors
Xin, Minhang; Zhang, Liandi; Tang, Feng; Tu, Chongxing; Wen, Jun; et al, Bioorganic & Medicinal Chemistry, 2014, 22(4), 1429-1440

Production Method 9

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Phosphorus oxychloride Solvents: Toluene ;  24 h, rt → 175 °C
Reference
Preparation of heteroaryl compounds for treatment of JAK kinase mediated diseases
, China, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Phosphorus oxychloride ;  48 h, rt → 120 °C
Reference
Preparation of heterocyclic compounds as hedgehog signaling path inhibitors
, China, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Phosphorus oxychloride Solvents: Toluene ;  24 h, 125 °C; 125 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, cooled
Reference
Preparation of pyrrolotriazine compounds as kinase inhibitors
, United States, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Phosphorus oxychloride ;  24 h, 120 °C
Reference
Structure-Based Design and Discovery of Pyridyl-Bearing Fused Bicyclic HIV-1 Inhibitors: Synthesis, Biological Characterization, and Molecular Modeling Studies
Huang, Boshi ; Ginex, Tiziana; Luque, F. Javier ; Jiang, Xiangyi; Gao, Ping; et al, Journal of Medicinal Chemistry, 2021, 64(18), 13604-13621

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine Raw materials

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine Preparation Products

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine Related Literature

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Amadis Chemical Company Limited
(CAS:918538-05-3)2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine
A844084
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):207.0/390.0/877.0